Napropamide-M

Beschreibung

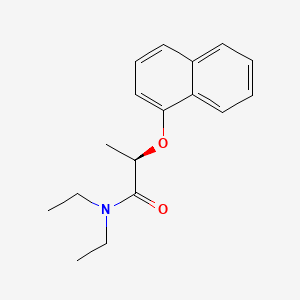

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2R)-N,N-diethyl-2-naphthalen-1-yloxypropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO2/c1-4-18(5-2)17(19)13(3)20-16-12-8-10-14-9-6-7-11-15(14)16/h6-13H,4-5H2,1-3H3/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXZVAROIGSFCFJ-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C(C)OC1=CC=CC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)C(=O)[C@@H](C)OC1=CC=CC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60194459 | |

| Record name | (R)-N,N-Diethyl-2-(1-naphthyloxy)propionamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60194459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41643-35-0 | |

| Record name | (-)-Napropamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41643-35-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Napropamide-M [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041643350 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (R)-N,N-Diethyl-2-(1-naphthyloxy)propionamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60194459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-N,N-diethyl-2-(1-naphthyloxy)propionamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NAPROPAMIDE-M | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QS6R71RYT5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of Napropamide-M in Plants

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Napropamide-M, the biologically active R-isomer of napropamide, is a selective, pre-emergent herbicide used for the control of annual grasses and some broadleaf weeds. Its primary mode of action has been a subject of evolving research, leading to a recent reclassification by the Herbicide Resistance Action Committee (HRAC). This guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, focusing on the most recent evidence that points towards the disruption of auxin homeostasis as the central mechanism, leading to significant inhibition of root growth and development. The guide also addresses the historical classification of this compound and presents the evidence that has led to its revision. Detailed experimental protocols and quantitative data are provided to support researchers in the field.

Core Mechanism of Action

Reclassification and the Controversy of Very-Long-Chain Fatty Acid (VLCFA) Inhibition

Historically, napropamide was classified as a Group 15 (formerly K3) herbicide, which are known inhibitors of very-long-chain fatty acid (VLCFA) synthesis. This class of herbicides typically prevents the proper development of seedlings by interfering with the production of VLCFAs, which are essential components of cell membranes, cuticular waxes, and suberin.

However, recent studies have challenged this classification. Research has demonstrated that, unlike other Group 15 herbicides such as chloracetamide and carboxyamide, acetamides like napropamide do not potently inhibit VLCFA synthesis in plants like barley and cucumber[1]. This has led to the reclassification of napropamide to HRAC Group 0 , a category for herbicides with an unknown or inconclusive mechanism of action. This reclassification underscores the need for a deeper investigation into its molecular targets.

Primary Hypothesized Mechanism: Disruption of Auxin Homeostasis

The most compelling current hypothesis for this compound's mechanism of action is its interference with auxin signaling and transport. Auxin is a critical plant hormone that regulates numerous developmental processes, most notably root growth and patterning.

A key study on Solanum lycopersicum (tomato) revealed that treatment with napropamide leads to a significant accumulation of auxins, specifically indole-3-acetic acid (IAA) and indole-3-butyric acid (IBA), in plant tissues[2][3]. This increase in auxin concentration is coupled with a significant upregulation of major auxin transporter genes, including the influx carriers of the AUX1/LAX family and the efflux carriers of the PIN-FORMED (PIN) family [2][3]. The overexpression of these transporters suggests a disruption in the normal polar transport of auxin, leading to its accumulation and the subsequent inhibition of root elongation.

Downstream Effects on Cell Division and Root Anatomy

The disruption of auxin homeostasis by this compound manifests in pronounced physiological and anatomical changes in the plant root system.

-

Inhibition of Cell Division: Napropamide treatment significantly reduces the number of mitotic figures in the root meristem. This indicates that the herbicide interferes with the cell cycle, preventing cells from progressing through mitosis. This effect is consistent with the role of auxin in regulating cell division in the root apical meristem.

-

Altered Root Morphology: Despite the reduction in cell division, roots treated with napropamide exhibit a notable increase in diameter near the apex. This radial swelling is accompanied by the formation of numerous lateral root primordia close to the root tip. These anatomical alterations are classic symptoms of disrupted auxin distribution, where localized auxin accumulation can trigger lateral root initiation while inhibiting primary root elongation.

Quantitative Data Summary

The following tables summarize the quantitative effects of napropamide as reported in the literature.

Table 1: Effect of Napropamide on Tomato (Solanum lycopersicum) Root Growth

| Napropamide Concentration (µM) | Treatment Duration (days) | Root Length Inhibition (%) |

| 50 | 8 | 67.6 |

Data sourced from Shitiz et al. (2025).

Table 2: Effect of Napropamide on Endogenous Auxin Levels in Tomato

| Analyte | Treatment (50 µM Napropamide) | Concentration (ng/mL) | Control Concentration (ng/mL) |

| Indole-3-acetic acid (IAA) | Treated | 88.8 ± 16.2 | 31.3 ± 6.1 |

| Indole-3-butyric acid (IBA) | Treated | 55.2 ± 3.4 | 27.7 ± 2.5 |

Data represents mean ± standard error. Sourced from Shitiz et al. (2025).

Table 3: Upregulation of Auxin Transporter Gene Expression in Tomato by Napropamide

| Gene Family | Gene | Fold Upregulation |

| PIN (efflux) | PIN3 | 3.6 |

| PIN (efflux) | PIN4 | 2.7 |

| PIN (efflux) | PIN2 | 2.4 |

| AUX/LAX (influx) | LAX1 | 2.1 |

| PIN (efflux) | PIN7 | 1.9 |

Data sourced from Shitiz et al. (2025).

Experimental Protocols

Quantification of Endogenous Auxins by Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

This protocol provides a general framework for the sensitive quantification of IAA and other auxins from plant tissues.

-

Sample Preparation:

-

Harvest 10-50 mg of fresh plant tissue (e.g., root tips) and immediately freeze in liquid nitrogen to quench metabolic activity.

-

Homogenize the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead beater.

-

Add a known amount of a stable isotope-labeled internal standard (e.g., ¹³C₆-IAA) to the powdered tissue for accurate quantification.

-

-

Extraction:

-

Extract auxins from the homogenized tissue using a suitable solvent, typically 80% methanol or an isopropanol/acetic acid/water mixture.

-

Vortex the mixture and incubate at 4°C for at least 1 hour.

-

Centrifuge at high speed (e.g., 13,000 x g) at 4°C to pellet debris.

-

Collect the supernatant containing the extracted auxins.

-

-

Purification and Concentration:

-

Concentrate the supernatant using a centrifugal evaporator.

-

Purify the extract to remove interfering compounds using solid-phase extraction (SPE) with a C18 or similar cartridge.

-

Elute the auxins from the SPE cartridge with a suitable solvent (e.g., methanol or acetonitrile).

-

Dry the eluate completely under a stream of nitrogen or in a centrifugal evaporator.

-

-

LC-MS/MS Analysis:

-

Reconstitute the dried extract in a small volume of the initial mobile phase.

-

Inject the sample into a high-performance liquid chromatography (HPLC) system coupled to a triple-quadrupole mass spectrometer.

-

Separate the auxins using a C18 reverse-phase column with a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

-

Detect and quantify the auxins using multiple reaction monitoring (MRM) mode, monitoring the specific precursor-to-product ion transitions for both the endogenous auxin and the isotope-labeled internal standard.

-

Gene Expression Analysis by Quantitative PCR (qPCR)

This protocol outlines the steps for analyzing the expression of auxin transporter genes.

-

RNA Extraction:

-

Harvest plant tissue and immediately freeze in liquid nitrogen.

-

Extract total RNA using a commercial plant RNA extraction kit or a TRIzol-based method, including a DNase treatment step to remove genomic DNA contamination.

-

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by agarose gel electrophoresis.

-

-

cDNA Synthesis:

-

Synthesize first-strand complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

-

qPCR:

-

Design or obtain validated primers specific to the target genes (e.g., PIN3, LAX1) and suitable reference (housekeeping) genes (e.g., Actin, Ubiquitin).

-

Prepare the qPCR reaction mixture containing SYBR Green master mix, forward and reverse primers, and diluted cDNA.

-

Perform the qPCR reaction in a real-time PCR cycler. The cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for each gene.

-

Normalize the Ct values of the target genes to the Ct values of the reference genes.

-

Calculate the relative gene expression (fold change) using the 2-ΔΔCt method.

-

Histological Analysis of Root Meristems

This protocol describes the preparation of plant roots for microscopic examination of anatomical changes.

-

Fixation:

-

Carefully excavate roots from the growth medium and gently wash to remove debris.

-

Excise the root tips (approximately 1 cm) and immediately immerse them in a fixative solution (e.g., FAA: formaldehyde, acetic acid, ethanol) for at least 24 hours at 4°C.

-

-

Dehydration and Infiltration:

-

Dehydrate the fixed tissues through a graded ethanol series (e.g., 50%, 70%, 85%, 95%, 100% ethanol).

-

Infiltrate the dehydrated tissues with a resin (e.g., Technovit 7100 or paraffin) by gradually increasing the resin concentration in the ethanol.

-

-

Embedding and Sectioning:

-

Embed the infiltrated root tips in the resin and allow them to polymerize or solidify.

-

Section the embedded tissues into thin sections (2-5 µm) using a microtome.

-

-

Staining and Microscopy:

-

Mount the sections on glass slides.

-

Stain the sections with a suitable stain, such as Toluidine Blue O, which stains cell walls and nuclei, to visualize the cellular structure.

-

Observe the stained sections under a light microscope and capture images for analysis of root anatomy, including cell organization, root diameter, and the presence of lateral root primordia.

-

Conclusion

The mechanism of action for this compound is more complex than previously understood. The reclassification from a VLCFA inhibitor to a herbicide with an unknown mode of action highlights a significant shift in our understanding. Current evidence strongly supports a model where this compound disrupts auxin homeostasis by altering the expression of key auxin transporter genes. This leads to an accumulation of auxin in the root, which in turn inhibits cell division and primary root elongation, and promotes radial swelling and lateral root initiation. This detailed guide provides researchers with the current state of knowledge, quantitative data, and robust experimental protocols to further investigate the intricate molecular interactions of this compound in plants.

References

- 1. Bivariate flow cytometry DNA/BrdUrd analysis of plant cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Practical optimization of liquid chromatography/mass spectrometry conditions and pretreatment methods toward the sensitive quantification of auxin in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Protocol: High-throughput and quantitative assays of auxin and auxin precursors from minute tissue samples - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis and Chemical Properties of (R)-Devrinol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-Devrinol, the R-enantiomer of the herbicide napropamide, is the biologically active stereoisomer responsible for its herbicidal activity. This technical guide provides a comprehensive overview of the synthesis and chemical properties of (R)-Devrinol, intended for researchers, scientists, and professionals in drug and herbicide development. This document outlines a representative enantioselective synthetic approach, details its known chemical and physical properties, and describes its mechanism of action related to the inhibition of auxin transport. All quantitative data are summarized in structured tables, and key processes are visualized using diagrams.

Introduction

Napropamide, chemically known as (R,S)-N,N-diethyl-2-(1-naphthyloxy)propionamide, is a selective, pre-emergent herbicide used for the control of annual grasses and broadleaf weeds in a variety of agricultural settings.[1][2] It is commercially available as a racemic mixture under trade names such as Devrinol.[3] The herbicidal activity of napropamide is primarily attributed to the (R)-enantiomer, also known as (R)-napropamide or napropamide-M.[4][5] The (R)-isomer has been shown to be significantly more effective at inhibiting root growth than the racemic mixture or the (S)-enantiomer. Understanding the synthesis and properties of the enantiomerically pure (R)-Devrinol is crucial for the development of more effective and potentially more environmentally benign agrochemicals. This guide details a plausible synthetic route, summarizes its physicochemical properties, and illustrates its biological mechanism of action.

Chemical and Physical Properties

The chemical and physical properties of napropamide (racemate) and the (R)-enantiomer are summarized in the tables below. While some data are specific to the racemate, they provide a close approximation for the (R)-enantiomer, as enantiomers share identical physical properties except for their interaction with plane-polarized light.

Table 1: Chemical Identity of (R)-Devrinol and Napropamide

| Property | (R)-Devrinol (this compound) | Napropamide (Racemate) |

| IUPAC Name | (2R)-N,N-diethyl-2-(naphthalen-1-yloxy)propanamide | (2RS)-N,N-diethyl-2-(naphthalen-1-yloxy)propanamide |

| Synonyms | (-)-Napropamide, l-Napropamide | Devrinol, R-7465 |

| CAS Number | 41643-35-0 | 15299-99-7 |

| Molecular Formula | C₁₇H₂₁NO₂ | C₁₇H₂₁NO₂ |

| Molecular Weight | 271.36 g/mol | 271.36 g/mol |

Table 2: Physical Properties of Napropamide

| Property | Value | Reference(s) |

| Appearance | Colorless crystals; technical grade is a brown solid | |

| Melting Point | 74.8-75.5 °C | |

| Water Solubility | 73 mg/L at 20 °C | |

| Solubility in Organic Solvents | Very soluble in acetone, ethanol, xylene, and hexane | |

| Vapor Pressure | 0.53 mPa at 25 °C | |

| Log P (Octanol-Water Partition Coefficient) | 3.36 |

Synthesis of (R)-Devrinol

The synthesis of racemic napropamide is typically achieved through a Williamson ether synthesis, reacting 1-naphthol with a 2-halopropionamide derivative. The enantiomerically pure (R)-Devrinol can then be obtained through chiral resolution of the racemate or via an asymmetric synthesis employing a chiral starting material. Below is a representative workflow for the synthesis and resolution of (R)-Devrinol.

Caption: Synthetic workflow for (R)-Devrinol.

Representative Experimental Protocol: Synthesis of Racemic Napropamide and Chiral Resolution

Disclaimer: The following protocol is a representative procedure based on established chemical principles for Williamson ether synthesis and chiral resolution. It is intended for informational purposes and should be adapted and optimized with appropriate safety precautions in a laboratory setting.

Step 1: Synthesis of Racemic N,N-diethyl-2-(1-naphthyloxy)propionamide

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-naphthol (1.0 eq) in a suitable solvent such as ethanol or dimethylformamide (DMF).

-

Add a base, such as sodium hydroxide (1.1 eq), to the solution and stir until the 1-naphthol is completely deprotonated to form the sodium 1-naphthoxide.

-

To this solution, add (R,S)-2-chloro-N,N-diethylpropionamide (1.0 eq).

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and pour it into water.

-

Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude racemic napropamide.

-

Purify the crude product by column chromatography or recrystallization to obtain pure racemic napropamide.

Step 2: Chiral Resolution of Racemic Napropamide

-

Dissolve the racemic napropamide (1.0 eq) in a minimal amount of a hot solvent, such as methanol or ethanol.

-

In a separate flask, dissolve an equimolar amount of a chiral resolving agent, such as (R,R)-tartaric acid (0.5-1.0 eq), in the same hot solvent.

-

Slowly add the resolving agent solution to the napropamide solution with stirring.

-

Allow the mixture to cool slowly to room temperature to induce the crystallization of one of the diastereomeric salts. The diastereomer that is less soluble in the chosen solvent will precipitate out.

-

Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.

-

The enantiomeric purity of the resolved salt can be improved by recrystallization.

-

To liberate the free (R)-Devrinol, dissolve the purified diastereomeric salt in water and make the solution basic (pH > 10) by adding an aqueous solution of a base like sodium hydroxide.

-

Extract the aqueous solution with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic extracts, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure to yield enantiomerically enriched (R)-Devrinol.

Chiral Analysis

The enantiomeric purity of (R)-Devrinol can be determined by chiral High-Performance Liquid Chromatography (HPLC).

Table 3: Representative Chiral HPLC Method for Napropamide Enantiomers

| Parameter | Condition | Reference |

| Column | Chiralpak® AY-H, 5 µm, 4.6 x 250 mm | |

| Mobile Phase | Hexane/Isopropanol/Diethylamine (90/10/0.1, v/v/v) | |

| Flow Rate | 1.0 mL/min | |

| Detection | UV at 290 nm | |

| Column Temperature | 30 °C | |

| Injection Volume | 5 µL |

Spectral Properties

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts for (R)-Devrinol

| ¹H NMR | Predicted Chemical Shift (ppm) | ¹³C NMR | Predicted Chemical Shift (ppm) |

| Aromatic-H | 7.2 - 8.2 (m) | C=O | ~172 |

| O-CH- | ~4.8 (q) | Aromatic-C | 105 - 155 |

| N-CH₂- | 3.2 - 3.6 (m) | O-CH- | ~75 |

| -CH₃ (chiral center) | ~1.6 (d) | N-CH₂- | ~42 |

| N-CH₂-CH₃ | 1.0 - 1.3 (t) | -CH₃ (chiral center) | ~18 |

| N-CH₂-CH₃ | ~13 |

Table 5: Expected Mass Spectrometry and IR Data for (R)-Devrinol

| Technique | Expected Data |

| Mass Spectrometry (EI-MS) | Molecular Ion (M⁺) at m/z = 271. Key fragments may include those corresponding to the naphthyloxy group and the diethylamide moiety. |

| Infrared (IR) Spectroscopy | C=O (amide) stretch around 1650 cm⁻¹, C-O-C (ether) stretch around 1250 cm⁻¹, and aromatic C-H stretches above 3000 cm⁻¹. |

Mechanism of Action: Inhibition of Auxin Transport

The primary herbicidal action of napropamide is the inhibition of root and shoot development. Recent studies have elucidated that this is achieved through the disruption of auxin transport within the plant. Auxin is a critical plant hormone that regulates cell division, elongation, and differentiation. Its directional transport, mediated by influx (AUX/LAX) and efflux (PIN) carrier proteins, establishes auxin gradients that are essential for proper plant development.

Napropamide has been shown to inhibit the function of PIN proteins, which are responsible for auxin efflux from the cell. This inhibition leads to an accumulation of auxin within the cells, disrupting the delicate hormonal balance and leading to aberrant growth and ultimately, plant death.

Caption: Mechanism of (R)-Devrinol action via inhibition of PIN-mediated auxin transport.

Conclusion

(R)-Devrinol is the herbicidally active enantiomer of napropamide, functioning through the disruption of auxin transport in susceptible plant species. Its synthesis can be achieved through established organic chemistry principles, with chiral resolution of the racemate being a viable method for obtaining the enantiomerically pure compound. The data and protocols presented in this guide provide a foundational resource for researchers and professionals engaged in the study and development of chiral agrochemicals. Further research into asymmetric synthetic routes could lead to more efficient and economical production of (R)-Devrinol, enhancing its potential as a selective herbicide.

References

- 1. researchgate.net [researchgate.net]

- 2. PIN structures shed light on their mechanism of auxin efflux - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Enantioseparation of napropamide by supercritical fluid chromatography: Effects of the chromatographic conditions and separation mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Naphthylphthalamic acid associates with and inhibits PIN auxin transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enantioselective Efficacy of Napropamide-M: A Technical Guide

An In-depth Analysis of Napropamide-M versus its Racemic Mixture for Researchers, Scientists, and Drug Development Professionals

Abstract

Napropamide, a pre-emergent herbicide, is a chiral compound existing as two enantiomers, (R)-napropamide (this compound) and (S)-napropamide. This technical guide provides a comprehensive overview of the differential efficacy between this compound and the racemic mixture of napropamide. It has been established that the herbicidal activity of napropamide is primarily attributed to the (R)-enantiomer. This guide synthesizes quantitative data on the phytotoxicity of each enantiomer and the racemic mixture, details the experimental protocols for assessing their bioactivity, and illustrates the underlying mechanism of action through signaling pathway diagrams. The evidence presented underscores the potential for enhanced herbicidal efficacy and reduced environmental impact through the use of the pure, biologically active R-isomer, this compound.

Introduction

Napropamide is a selective, soil-applied herbicide used for the pre-emergent control of annual grasses and some broadleaf weeds in a variety of agricultural and horticultural crops.[1] As a chiral compound, napropamide exists in two stereoisomeric forms, the (R) and (S) enantiomers. The commercially available herbicide has traditionally been a racemic mixture, containing equal amounts of both enantiomers. However, research has demonstrated that the biological activity of many chiral pesticides resides predominantly in one of the enantiomers. In the case of napropamide, the (R)-enantiomer, also known as this compound, is the more herbicidally active form.[2]

This guide delves into the technical aspects of the enantioselective action of napropamide, providing researchers and professionals in drug and herbicide development with a detailed comparison of the efficacy of this compound versus the racemic mixture. By focusing on the active isomer, there is potential to optimize application rates, increase weed control efficiency, and minimize the environmental load of the less active or inactive S-enantiomer.

Comparative Efficacy: Quantitative Data

The herbicidal efficacy of this compound has been shown to be significantly greater than that of the (S)-enantiomer and, in many cases, the racemic mixture. The following tables summarize the quantitative data from studies on various plant species, highlighting the differential phytotoxicity of the napropamide enantiomers and their racemic form.

Table 1: Effect of Napropamide Enantiomers and Racemic Mixture on Root, Shoot, and Fresh Weight of Non-Target Crops (Cucumber and Soybean)

| Plant Species | Treatment | Concentration (mg/L) | Root Length Inhibition (%) | Shoot Length Inhibition (%) | Fresh Weight Inhibition (%) |

| Cucumber | (+)-Napropamide | 5 | 25.3 | 15.1 | 18.7 |

| (-)-Napropamide | 5 | 45.2 | 30.4 | 35.1 | |

| rac-Napropamide | 5 | 38.6 | 22.5 | 28.9 | |

| Soybean | (+)-Napropamide | 5 | 20.1 | 12.8 | 15.4 |

| (-)-Napropamide | 5 | 40.5 | 28.7 | 32.6 | |

| rac-Napropamide | 5 | 32.7 | 20.1 | 25.3 |

Data synthesized from a study by Cui et al. (2015). Note: In this study, (-)-Napropamide corresponds to the more active enantiomer.

Table 2: Bioactivity of Napropamide Enantiomers and Racemic Mixture on Target Weeds (Poa annua and Festuca arundinacea)

| Plant Species | Treatment | Concentration (mg/L) | Root Length Inhibition (%) | Shoot Length Inhibition (%) | Fresh Weight Inhibition (%) |

| Poa annua | (+)-Napropamide | 5 | 35.2 | 25.1 | 30.4 |

| (-)-Napropamide | 5 | 60.7 | 45.3 | 55.8 | |

| rac-Napropamide | 5 | 50.1 | 38.6 | 48.2 | |

| Festuca arundinacea | (+)-Napropamide | 5 | 30.4 | 20.7 | 25.1 |

| (-)-Napropamide | 5 | 55.8 | 40.2 | 50.3 | |

| rac-Napropamide | 5 | 58.2 | 42.1 | 53.6 |

Data synthesized from a study by Cui et al. (2015). Note: In this study, (-)-Napropamide corresponds to the more active enantiomer. Interestingly, for Festuca arundinacea, the racemic mixture showed slightly higher activity than the (-)-enantiomer, which may suggest potential synergistic or additive effects in this species.

Experimental Protocols

This section details the methodologies for conducting phytotoxicity and bioactivity assays to compare the efficacy of napropamide enantiomers and the racemic mixture.

General Phytotoxicity Bioassay

This protocol is a generalized procedure based on common practices for herbicide testing and the specific details provided in the study by Cui et al. (2015).

Objective: To assess the inhibitory effects of this compound, the (S)-enantiomer, and the racemic mixture on the early growth of target and non-target plant species.

Materials:

-

Seeds of test plant species (e.g., cucumber, soybean, Poa annua, Festuca arundinacea)

-

This compound (R-enantiomer), (S)-enantiomer, and racemic napropamide

-

Acetone (for stock solution preparation)

-

Distilled or deionized water

-

Petri dishes (9 cm diameter)

-

Filter paper

-

Growth chamber or incubator with controlled temperature and light conditions

-

Ruler or caliper for measurements

-

Analytical balance

Procedure:

-

Preparation of Test Solutions:

-

Prepare stock solutions of each napropamide form (R, S, and racemic) by dissolving a precise amount in a small volume of acetone.

-

Create a series of test concentrations (e.g., 0.5, 1, 2.5, 5, 10 mg/L) by diluting the stock solutions with distilled water. Ensure the final concentration of acetone is minimal and consistent across all treatments, including a solvent control.

-

-

Seed Germination and Treatment:

-

Surface sterilize seeds by rinsing with a dilute bleach solution followed by several rinses with sterile distilled water.

-

Place two layers of filter paper in each Petri dish.

-

Pipette 5 mL of the respective test solution onto the filter paper in each Petri dish. A control group with only distilled water and a solvent control group should be included.

-

Evenly place a predetermined number of seeds (e.g., 10-20) on the moistened filter paper.

-

Seal the Petri dishes with parafilm to prevent evaporation.

-

-

Incubation:

-

Place the Petri dishes in a growth chamber under controlled conditions. Typical conditions are a 12-hour photoperiod, a light intensity of 150-200 µmol/m²/s, and a constant temperature of 25 ± 1°C.

-

-

Data Collection:

-

After a set incubation period (e.g., 5-7 days), carefully remove the seedlings from the Petri dishes.

-

Measure the root length and shoot length of each seedling.

-

Determine the fresh weight of the seedlings from each replicate.

-

Calculate the percentage inhibition for each parameter relative to the control group.

-

Experimental Workflow Diagram

Caption: Workflow for Napropamide Phytotoxicity Bioassay.

Mechanism of Action and Signaling Pathways

Recent studies indicate that the primary mode of action of napropamide involves the disruption of auxin transport, a critical process for plant growth and development, particularly root formation. While previously classified as an inhibitor of very-long-chain fatty acid (VLCFA) synthesis, this is now considered a secondary or incorrect classification for napropamide.[1]

Napropamide has been shown to affect the levels of indole-3-acetic acid (IAA), the main auxin in plants, and modulate the expression of auxin transporter genes.[3] Specifically, napropamide appears to target and inhibit PIN-FORMED (PIN) proteins, which are key auxin efflux carriers responsible for directional auxin flow within the plant.[2] By inhibiting PIN proteins, napropamide disrupts the establishment of auxin gradients necessary for root meristem maintenance and lateral root development, leading to the characteristic stunted root growth observed in susceptible plants.

Signaling Pathway of Napropamide Action

The following diagram illustrates the proposed signaling pathway for napropamide's herbicidal action, focusing on its impact on auxin transport.

Caption: Napropamide's Inhibition of Auxin Transport.

Conclusion

For researchers and professionals in the field of herbicide development, this enantioselective activity presents a significant opportunity. The development and use of enantiomerically pure this compound can lead to more effective weed control at lower application rates, thereby reducing the potential for non-target effects and environmental contamination associated with the less active (S)-enantiomer. Future research should continue to explore the enantioselective effects of napropamide on a wider range of weed and crop species to fully optimize its agricultural applications.

References

Navigating the Fate of Napropamide-M in the Soil Environment: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the soil persistence and degradation pathways of Napropamide-M, a selective systemic amide herbicide. Understanding the environmental fate of this compound is critical for assessing its ecological impact and ensuring its safe and effective use in agriculture. This document synthesizes key data on its persistence, details the primary degradation routes, and outlines the experimental protocols used to derive these findings.

Soil Persistence of this compound

This compound exhibits moderate persistence in the soil environment. Its dissipation is influenced by a combination of factors including soil type, organic matter content, moisture, temperature, and microbial activity. The persistence is typically quantified by its half-life (DT50), the time it takes for 50% of the initial concentration to degrade.

Quantitative Data on Soil Persistence

The following table summarizes the reported soil half-life of this compound under various conditions.

| Soil Type | Application Rate ( kg/ha ) | Half-life (DT50) in Days | Key Conditions |

| Sandy Clay Loam | Field Dose x 0.5 | 33.50 | Laboratory incubation, 20°C |

| Sandy Clay Loam | Field Dose x 1 | Not specified | Laboratory incubation, 20°C |

| Sandy Clay Loam | Field Dose x 2 | Not specified | Laboratory incubation, 20°C |

| Sandy Clay Loam | Field Dose x 4 | Not specified | Laboratory incubation, 20°C |

| Sandy Clay Loam | Field Dose x 8 | Not specified | Laboratory incubation, 20°C |

| Sandy Clay Loam | Field Dose x 16 | 71.42 | Laboratory incubation, 20°C |

| Various Field Soils | Not specified | 56 - 84 | Field studies |

| General Estimate | Not specified | ~70 | Typical field conditions |

| On Soil Surface | Not specified | 28 | Photodegradation |

Degradation Pathways of this compound

The degradation of this compound in the soil is primarily governed by two interconnected pathways: photodegradation and microbial degradation. These processes involve a series of chemical transformations, including desethylation, ring hydroxylation, and hydrolysis, leading to the formation of various metabolites.

Key Degradation Pathways

-

Photodegradation: This is a major pathway for the dissipation of this compound, particularly when it is present on the soil surface. Sunlight provides the energy to break down the molecule.

-

Microbial Degradation: Soil microorganisms, including bacteria and fungi, play a significant role in the breakdown of this compound, although this process is generally slower than photodegradation. These organisms utilize the herbicide as a source of carbon and nitrogen.

The primary metabolites identified in soil include:

-

2-(naphthalen-1-yloxy)propanoic acid (NOPA)

-

Naphthalene-1,4-dione (NQ)

-

Phthalic acid (PA)

-

1-Naphthol

-

Desethyl-napropamide (DE-NPAM)

The following diagram illustrates the conceptual degradation pathway of this compound.

Environmental fate of Napropamide-M in aquatic systems

An In-depth Technical Guide on the Environmental Fate of Napropamide-M in Aquatic Systems

Introduction

This compound is the (R)-enantiomer of the herbicide napropamide, a selective, systemic herbicide used for pre-emergence control of annual grasses and broadleaf weeds in a variety of agricultural settings.[1] As the more biologically active isomer, understanding the environmental fate of this compound is critical for assessing its potential impact on non-target aquatic ecosystems.[1] Contamination of surface waters can occur through spray drift, runoff, or leaching. This guide provides a detailed overview of the key processes governing the persistence and transformation of this compound in aquatic environments, including its physicochemical properties, degradation pathways, and dissipation between water and sediment.

Physicochemical Properties

The environmental behavior of a pesticide is fundamentally influenced by its physical and chemical properties. These characteristics determine its solubility in water, potential for volatilization, and tendency to adsorb to organic matter in sediment. The key properties of this compound are summarized below.

| Property | Value | Reference |

| IUPAC Name | (2R)-N,N-diethyl-2-(naphthalen-1-yloxy)propanamide | [2] |

| Molecular Formula | C₁₇H₂₁NO₂ | [2] |

| Molecular Weight | 271.35 g/mol | [2] |

| Water Solubility | Moderately soluble (specific value not provided) | |

| Vapor Pressure | 1.7 x 10⁻⁷ mmHg | |

| Log Kow (Octanol-Water Partition Coefficient) | 3.36 |

Abiotic Degradation Pathways

Abiotic degradation involves the transformation of a chemical through non-biological processes, primarily hydrolysis and photolysis.

Hydrolysis

Hydrolysis is the chemical breakdown of a compound due to reaction with water. Napropamide has been shown to be stable to hydrolysis at environmentally relevant pH levels.

| pH Range | Temperature | Result | Reference |

| 4 - 10 | 40 °C | Stable | |

| 5 - 7 | 25 °C and 40 °C | Stable |

A standardized protocol to assess hydrolysis involves the following steps:

-

Preparation of Solutions: Sterile aqueous buffer solutions are prepared at pH 4, 7, and 9.

-

Application of Substance: A solution of radiolabelled this compound in a minimal amount of organic solvent is added to the buffer solutions to achieve the desired test concentration.

-

Incubation: The test solutions are incubated in the dark at a constant temperature (e.g., 50°C for a preliminary test, followed by lower temperatures for the main study) to exclude photodegradation.

-

Sampling and Analysis: At various time intervals, aliquots are withdrawn and analyzed using techniques like High-Performance Liquid Chromatography (HPLC) to separate the parent compound from any degradation products.

-

Data Evaluation: The concentration of this compound is plotted against time to determine the degradation rate and calculate the half-life (DT₅₀) at each pH level.

Photodegradation in Water

Photodegradation, or photolysis, is the breakdown of molecules by light, particularly ultraviolet (UV) radiation from the sun. This process is a significant pathway for the degradation of this compound in aquatic systems.

In laboratory studies using irradiated sterile aqueous solutions, this compound degraded completely within 120 minutes, while no degradation occurred in dark control samples. This indicates that sunlight plays a crucial role in its dissipation in the water column. The process leads to the formation of several major metabolites.

| Condition | Half-life (DT₅₀) | Major Metabolites Identified | Reference |

| Irradiated Sterile Aqueous Solution | < 120 minutes (for complete degradation) | Isomer I, Isomer II, Metabolite P3 | |

| Sunlight on Soil Surface | 28 days | N/A |

-

Test Solutions: A solution of this compound is prepared in sterile, purified water (or a buffer solution) of known pH and composition.

-

Light Source: The solution is exposed to a light source that simulates natural sunlight, such as a xenon arc lamp, with a defined spectrum and intensity. Control samples are kept in the dark at the same temperature.

-

Incubation: The samples are maintained at a constant temperature in quartz cells that are transparent to the relevant wavelengths of light.

-

Sampling and Analysis: At appropriate time points, samples are taken from both the irradiated and dark control solutions. The concentration of the parent substance and the formation of photoproducts are measured using analytical methods like HPLC or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Quantum Yield Determination: The rate of degradation is used to calculate the environmental photolysis half-life under specific seasonal and latitudinal conditions.

Biotic Degradation in Aquatic Systems

Biotic degradation involves the transformation of a substance by microorganisms, such as bacteria and fungi, present in the water and sediment.

In laboratory water-sediment systems incubated under dark, aerobic conditions, this compound demonstrated high persistence. Microbial degradation in soil is noted to be a slow process. In these aquatic system studies, no major transformation products were detected in either the water or sediment phases, and mineralization (conversion to CO₂) was minimal (<0.1% of applied radioactivity). This suggests that while photodegradation is rapid in surface water, this compound that partitions to sediment may persist for longer periods.

| System | Condition | Persistence/Degradation Rate | Reference |

| Aerobic Water-Sediment | Dark, Laboratory Incubation | High Persistence | |

| Soil | Field/Laboratory | Slow degradation, DT₅₀ 33.5 - 71.4 days |

-

Test System Setup: Intact sediment cores with their overlying water are collected from a natural aquatic environment. The systems are allowed to acclimate in the laboratory.

-

Application: Radiolabelled this compound is applied to the water phase of the test systems.

-

Incubation: The systems are incubated in the dark at a controlled temperature. The water phase is gently aerated to maintain aerobic conditions. Volatile traps for CO₂ and organic volatiles are often included.

-

Sampling: At specified intervals, the water and sediment phases are sampled and separated.

-

Extraction and Analysis: The water phase is analyzed directly. The sediment is extracted with appropriate solvents to recover the parent compound and metabolites. Non-extractable residues are quantified by combustion analysis.

-

Data Analysis: The decline of this compound in the total system is used to calculate dissipation half-lives (DT₅₀) for the water, sediment, and total system. A degradation model is constructed to describe the partitioning and transformation processes.

Mandatory Visualizations

The following diagrams illustrate the key structures, pathways, and workflows discussed in this guide.

Caption: Chemical structure of this compound.

References

The Toxicological Profile of Napropamide-M: An In-depth Technical Guide for Researchers

Introduction

Napropamide-M, the R-enantiomer of the herbicide napropamide, is a selective soil-applied herbicide used for the pre-emergence control of annual grasses and broadleaf weeds in a variety of agricultural settings.[1] While its herbicidal efficacy is well-established, a thorough understanding of its toxicological profile in non-target organisms is crucial for a comprehensive environmental risk assessment. This technical guide provides a detailed overview of the ecotoxicology of this compound, with a focus on its effects on key non-target terrestrial and aquatic organisms. The information is intended for researchers, scientists, and professionals involved in drug development and environmental safety.

Quantitative Ecotoxicological Data

The following tables summarize the available quantitative data on the toxicity of napropamide to various non-target organisms. It is important to note that much of the publicly available data pertains to the racemic mixture of napropamide, and data specific to the this compound isomer is more limited.

Table 1: Avian Toxicity of Napropamide [2]

| Species | Endpoint | Value (ppm) | Classification |

| Mallard Duck | 5-day dietary LC50 | ~7200 | Practically non-toxic |

| Bobwhite Quail | 5-day dietary LC50 | 5600 | Practically non-toxic |

Table 2: Aquatic Toxicity of Napropamide [2]

| Species | Endpoint | Value (mg/L) | Classification |

| Rainbow Trout | LC50 | 9 - 16 | Slightly to moderately toxic |

| Bluegill Sunfish | LC50 | 20 - 30 | Slightly to moderately toxic |

| Goldfish | LC50 | > 10 | Slightly toxic |

| Daphnia magna (water flea) | 48-hour LC50 | 14.3 | Slightly toxic |

Table 3: Terrestrial Invertebrate Toxicity of Napropamide [2]

| Species | Endpoint | Value (µ g/bee ) | Classification |

| Honeybee (Apis mellifera) | Oral LD50 | 121 | Not toxic |

A peer review by the European Food Safety Authority (EFSA) indicated that while this compound did not show high mortality rates in non-target arthropods, it did have effects greater than 50% on the reproduction of two standard species.[3] For earthworms and other soil organisms, a low risk was concluded for all representative uses of this compound.

Experimental Protocols

The toxicological data presented above are typically generated following standardized experimental protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA). These guidelines ensure the reproducibility and comparability of results across different laboratories.

Avian Acute Oral Toxicity Test (OECD Guideline 223)

This test is designed to assess the acute oral toxicity of a substance to birds.

-

Test Organisms: Commonly used species include the Bobwhite Quail (Colinus virginianus) or the Mallard Duck (Anas platyrhynchos).

-

Methodology:

-

Dose Administration: The test substance is administered orally to the birds in a single dose.

-

Test Options: The guideline offers three testing options: a limit dose test (used when low toxicity is expected), an LD50-slope test (to determine the LD50 and the slope of the dose-response curve), and an LD50-only test.

-

Observation Period: Birds are observed for a period of at least 14 days for signs of toxicity and mortality.

-

Endpoints: The primary endpoint is the LD50 (the dose that is lethal to 50% of the test population), expressed in mg of test substance per kg of body weight.

-

Fish Acute Toxicity Test (OECD Guideline 203)

This guideline outlines a method to determine the acute lethal toxicity of substances to fish in freshwater.

-

Test Organisms: Species such as the Rainbow Trout (Oncorhynchus mykiss) or the Zebrafish (Danio rerio) are commonly used.

-

Methodology:

-

Exposure: Fish are exposed to the test substance added to water at a range of concentrations for a 96-hour period.

-

Test Conditions: The test is conducted under controlled conditions of temperature, light, and dissolved oxygen.

-

Observations: Mortalities are recorded at 24, 48, 72, and 96 hours, and any abnormal behavioral or physical changes are noted.

-

Endpoint: The main endpoint is the LC50 (the concentration of the substance in water that is lethal to 50% of the test fish over the 96-hour period).

-

Aquatic Invertebrate Acute Immobilisation Test (OECD Guideline 202)

This test is designed to assess the acute toxicity of substances to aquatic invertebrates, most commonly Daphnia magna.

-

Test Organisms: Young, healthy daphnids (less than 24 hours old) are used.

-

Methodology:

-

Exposure: Daphnids are exposed to the test substance in water at various concentrations for 48 hours.

-

Assessment: The number of immobilized daphnids (those unable to swim) is recorded at 24 and 48 hours.

-

Endpoint: The primary endpoint is the EC50, which is the concentration of the test substance that causes immobilization in 50% of the daphnids.

-

Honeybee Acute Oral and Contact Toxicity Tests (OECD Guidelines 213 & 214)

These guidelines are used to determine the acute toxicity of substances to adult honeybees.

-

Test Organisms: Young adult worker honeybees (Apis mellifera) are used.

-

Methodology:

-

Oral Toxicity (OECD 213): Bees are fed a sucrose solution containing the test substance at various concentrations.

-

Contact Toxicity (OECD 214): The test substance is applied directly to the dorsal thorax of the bees.

-

Dosing: A range of dose levels is tested, typically with multiple replicates for each dose.

-

Observation Period: Mortality and any sublethal effects are observed and recorded daily for a period of 48 to 96 hours.

-

Endpoint: The LD50 (the dose that is lethal to 50% of the bees) is calculated for both oral and contact exposure.

-

Earthworm Acute Toxicity Test (OECD Guideline 207)

This guideline describes methods for assessing the acute toxicity of chemicals to earthworms.

-

Test Organisms: The species Eisenia fetida or Eisenia andrei are commonly used.

-

Methodology:

-

Test Methods: The guideline includes two primary methods: a filter paper contact test for initial screening and an artificial soil test that is more representative of natural exposure.

-

Exposure: In the artificial soil test, earthworms are exposed to a range of concentrations of the test substance mixed into a standardized artificial soil.

-

Duration: The test duration is typically 14 days, with mortality assessments at 7 and 14 days.

-

Endpoint: The main endpoint is the LC50, the concentration of the test substance in the soil that is lethal to 50% of the earthworms. Sub-lethal effects like weight loss may also be recorded.

-

Visualizations

Experimental Workflow Diagrams

The following diagrams, created using the DOT language, illustrate the general workflows for the key toxicological tests described above.

Caption: Workflow for Avian Acute Oral Toxicity Test (OECD 223).

Caption: Generalized Workflow for Aquatic Toxicity Tests (e.g., OECD 202, 203).

Caption: Workflow for Honeybee Acute Toxicity Tests (OECD 213 & 214).

Caption: Workflow for Earthworm Acute Toxicity Test (OECD 207).

Conclusion

The available data suggests that napropamide generally exhibits low to moderate acute toxicity to a range of non-target organisms. It is classified as practically non-toxic to birds and not toxic to honeybees on an acute oral basis. For aquatic organisms, it ranges from slightly to moderately toxic. The risk to earthworms and other soil organisms from this compound has been determined to be low. However, sublethal effects, such as impacts on the reproduction of non-target arthropods, have been noted and warrant further investigation. Additionally, a comprehensive understanding of the chronic toxicity of this compound to various non-target species would be beneficial for a more complete environmental risk profile. Researchers should continue to follow standardized testing guidelines to ensure the generation of high-quality, comparable data.

References

Chiral Separation of Napropamide Enantiomers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the chiral separation of Napropamide enantiomers, a crucial aspect in pesticide development and environmental analysis due to the stereospecific bioactivity and toxicity of its isomers. This document details experimental protocols for High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and provides guidance for developing a method for Capillary Electrophoresis (CE), supported by quantitative data and workflow visualizations.

Introduction to Chiral Separation of Napropamide

Napropamide is a selective pre-emergence herbicide used for the control of annual grasses and some broadleaf weeds in a variety of crops. It possesses a chiral center, resulting in the existence of two enantiomers, (R)-Napropamide and (S)-Napropamide. Research has indicated that the enantiomers of Napropamide can exhibit different biological activities and degradation rates in the environment. Therefore, the ability to separate and quantify these enantiomers is of significant importance for efficacy evaluation, toxicological studies, and environmental risk assessment. This guide explores the primary chromatographic and electrophoretic techniques employed for this purpose.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the enantioseparation of chiral compounds, including Napropamide. The direct approach, utilizing Chiral Stationary Phases (CSPs), is the most common and effective method. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, have demonstrated excellent enantioselectivity for Napropamide.

Experimental Protocol: HPLC

A detailed experimental protocol for the chiral separation of Napropamide enantiomers using a Chiralpak IC column is outlined below. This method has been shown to achieve excellent resolution.

Table 1: HPLC Experimental Protocol for Napropamide Enantiomer Separation

| Parameter | Condition |

| Instrument | High-Performance Liquid Chromatography (HPLC) System |

| Chiral Stationary Phase | Chiralpak IC |

| Mobile Phase | n-Hexane / 2-Propanol (Isopropanol) |

| Flow Rate | Typically 0.5 - 1.5 mL/min (optimization may be required) |

| Detection | UV Detector |

| Sample Preparation | Dissolve Napropamide standard or extract in the mobile phase. Filter through a 0.45 µm syringe filter before injection. |

Quantitative Data: HPLC

The following table summarizes the quantitative performance data for the HPLC-based chiral separation of Napropamide.

Table 2: Quantitative HPLC Separation Data for Napropamide Enantiomers

| Chiral Stationary Phase | Mobile Phase Composition | Resolution (Rs) | Analysis Time |

| Chiralpak IC | Not specified | 11.75 | Not specified |

| OJ-H | Not specified | Separated | Not specified |

| AY-H | Not specified | Separated | Not specified |

| AS-H | Not specified | Separated | Not specified |

| Whelk-O 1 | n-Hexane:Isopropanol:Acetic Acid (80:20:0.5) | >1.5 (typical for good separation) | ~16 min |

Experimental Workflow: HPLC

The logical workflow for the chiral separation of Napropamide enantiomers by HPLC is depicted in the following diagram.

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations, offering advantages such as faster analysis times and reduced organic solvent consumption. SFC, utilizing supercritical CO2 as the primary mobile phase component, is particularly well-suited for the separation of thermally labile and moderately polar compounds like Napropamide.

Experimental Protocol: SFC

A rapid and environmentally friendly SFC method for the enantioseparation of Napropamide has been developed using a cellulose-based chiral stationary phase.

Table 3: SFC Experimental Protocol for Napropamide Enantiomer Separation

| Parameter | Condition |

| Instrument | Supercritical Fluid Chromatography (SFC) System |

| Chiral Stationary Phase | CEL2 |

| Mobile Phase | Supercritical CO2 / 2-Propanol (80:20, v/v) |

| Flow Rate | 2.0 mL/min |

| Back Pressure | Typically 10-15 MPa (optimization may be required) |

| Temperature | Ambient or slightly elevated (e.g., 35-40 °C) |

| Detection | UV Detector |

| Sample Preparation | Dissolve Napropamide standard or extract in 2-Propanol or a mixture of solvents compatible with the mobile phase. |

Quantitative Data: SFC

The following table presents the quantitative data for the SFC-based chiral separation of Napropamide.

Table 4: Quantitative SFC Separation Data for Napropamide Enantiomers

| Chiral Stationary Phase | Mobile Phase Modifier | Flow Rate (mL/min) | Analysis Time |

| CEL2 | 20% 2-Propanol | 2.0 | < 2 minutes |

Experimental Workflow: SFC

The streamlined workflow for the chiral analysis of Napropamide by SFC is illustrated below.

Capillary Electrophoresis (CE)

Proposed Method Development Strategy for CE

For a neutral compound like Napropamide, Micellar Electrokinetic Chromatography (MEKC) with a chiral selector is the most promising approach.

Table 5: Proposed CE Method Development Parameters for Napropamide

| Parameter | Proposed Starting Condition / Range | Rationale |

| Instrument | Capillary Electrophoresis System with UV detector | Standard instrumentation for CE analysis. |

| Capillary | Fused-silica capillary (e.g., 50 µm i.d., 50-75 cm total length) | Provides good efficiency and resolution. |

| Background Electrolyte (BGE) | 20-50 mM Borate or Phosphate buffer, pH 7.0-9.0 | Common buffers providing good buffering capacity and stable current. |

| Chiral Selector | 10-50 mM of a neutral or charged cyclodextrin (e.g., β-CD, HP-β-CD, or a sulfated cyclodextrin) | Cyclodextrins are effective for a wide range of chiral compounds. Neutral CDs are a good starting point, while charged CDs can offer different selectivity. |

| Micelle Forming Agent | 25-100 mM Sodium Dodecyl Sulfate (SDS) | Necessary to create a pseudostationary phase for the separation of neutral analytes. |

| Organic Modifier | 5-20% Methanol or Acetonitrile | Can improve solubility and modify the separation selectivity. |

| Applied Voltage | 15-30 kV | Higher voltages generally lead to shorter analysis times. |

| Temperature | 20-30 °C | Temperature control is crucial for reproducible migration times. |

| Injection | Hydrodynamic injection (e.g., 50 mbar for 5 s) | A common and reproducible injection method. |

| Detection | UV detection at a wavelength of maximum absorbance for Napropamide (e.g., ~290 nm) | Provides good sensitivity for Napropamide. |

Optimization Strategy:

-

Screening of Chiral Selectors: Test a variety of neutral and charged cyclodextrins to find one that provides at least partial separation.

-

Optimization of Chiral Selector Concentration: Vary the concentration of the most promising chiral selector to maximize resolution.

-

Optimization of BGE pH and Concentration: Adjust the pH and concentration of the buffer to fine-tune the separation.

-

Optimization of Micelle Concentration: Vary the SDS concentration to alter the migration window and resolution.

-

Evaluation of Organic Modifiers: Investigate the effect of adding methanol or acetonitrile to the BGE.

Logical Workflow for CE Method Development

The following diagram illustrates the logical steps involved in developing a chiral CE method for Napropamide.

Conclusion

This technical guide provides detailed methodologies and performance data for the chiral separation of Napropamide enantiomers using HPLC and SFC. Both techniques have proven to be effective, with SFC offering a significantly faster and more environmentally friendly option. While a specific, validated CE method for Napropamide was not identified in the surveyed literature, a comprehensive method development strategy has been outlined to guide researchers in establishing a robust CE-based separation. The choice of technique will ultimately depend on the specific requirements of the analysis, including sample matrix, desired throughput, and available instrumentation. The provided experimental protocols and workflows serve as a valuable resource for scientists and professionals engaged in the chiral analysis of Napropamide.

The History and Development of Napropamide: An In-depth Technical Guide

An extensive examination of the synthesis, mechanism of action, and environmental fate of the pre-emergent herbicide, Napropamide.

Introduction

Napropamide, chemically known as N,N-diethyl-2-(1-naphthyloxy)propanamide, is a selective, soil-applied herbicide valued for its pre-emergent control of a wide spectrum of annual grasses and certain broadleaf weeds. First introduced in 1969 under the trade name Devrinol, it has become an important tool in integrated weed management programs for a variety of agricultural crops, including vegetables, fruits, and nuts, as well as in turf and ornamental settings[1][2]. This technical guide provides a comprehensive overview of the history, chemical development, mechanism of action, toxicological profile, and environmental fate of Napropamide, intended for researchers, scientists, and professionals in drug development and agriculture.

History and Development

The development of Napropamide in the late 1960s marked a significant advancement in pre-emergent weed control technology. As an amide herbicide, its development was part of a broader effort to discover and commercialize herbicides with residual soil activity, providing season-long control of germinating weeds. This allows crops to establish without early-season competition for resources such as water, nutrients, and light.

Napropamide is a chiral molecule, existing as a racemic mixture of (R)- and (S)-enantiomers[3]. Subsequent research has shown that the herbicidal activity is primarily associated with the (R)-enantiomer, sometimes referred to as Napropamide-M[4]. This discovery has led to the development of enantiomerically enriched formulations to reduce the environmental load of the less active isomer.

Chemical Properties and Synthesis

Napropamide is a white crystalline to light brown solid, depending on its purity[3]. It exhibits moderate solubility in water and is relatively stable to hydrolysis within a pH range of 4 to 10. Key chemical and physical properties are summarized in the table below.

| Property | Value |

| Chemical Formula | C₁₇H₂₁NO₂ |

| Molar Mass | 271.36 g/mol |

| Melting Point | 74.5 °C |

| Water Solubility | 63 mg/L |

| Vapor Pressure | 0.167 mPa |

Table 1: Physicochemical Properties of Napropamide

The industrial synthesis of Napropamide typically involves a multi-step process. A common synthetic route begins with the reaction of 1-naphthol with 2-chloropropionic acid or its derivative under basic conditions to form the intermediate 2-(1-naphthalenyloxy)propanoic acid. This intermediate is then subjected to amidation with diethylamine, often facilitated by a coupling agent such as thionyl chloride, to yield the final Napropamide product.

Caption: General synthesis pathway of Napropamide.

Mechanism of Action

Napropamide is classified as a Group 15 (formerly Group K3) herbicide, which acts by inhibiting the synthesis of very-long-chain fatty acids (VLCFAs). VLCFAs are fatty acids with more than 18 carbon atoms and are essential components of various cellular structures in plants, including cuticular waxes and certain membranes.

The primary mode of action of Napropamide is the inhibition of root cell elongation, which disrupts the overall growth of susceptible weeds. By inhibiting VLCFA elongase enzymes, Napropamide prevents the extension of fatty acid chains, leading to a cascade of downstream effects that ultimately halt seedling development. This mechanism of action is particularly effective against germinating seeds, as it prevents them from establishing a viable root system and emerging from the soil.

Caption: Napropamide's mechanism of action.

Efficacy and Weed Spectrum

Napropamide is effective against a variety of annual grasses and some broadleaf weeds. Its efficacy is influenced by factors such as soil type, organic matter content, moisture, and the timing of application relative to weed germination. Being a pre-emergent herbicide, it must be applied and incorporated into the soil before weed seeds germinate to be effective.

| Weed Species | Common Name | Efficacy (% Control) |

| Echinochloa crus-galli | Barnyardgrass | 85-95% |

| Digitaria sanguinalis | Large Crabgrass | 80-90% |

| Setaria faberi | Giant Foxtail | 80-90% |

| Poa annua | Annual Bluegrass | 90-100% |

| Amaranthus retroflexus | Redroot Pigweed | 70-85% |

| Chenopodium album | Common Lambsquarters | 60-80% |

| Portulaca oleracea | Common Purslane | 85-95% |

Table 2: Representative Efficacy of Napropamide on Common Weed Species. Note: Efficacy can vary based on application rate, environmental conditions, and soil type.

Environmental Fate and Toxicology

Soil Persistence and Degradation

Napropamide is moderately persistent in the soil, with a reported half-life ranging from 33 to over 200 days, depending on soil type, temperature, and moisture content. The primary routes of dissipation from soil are microbial degradation and photodegradation on the soil surface. Its persistence ensures season-long weed control but also necessitates careful consideration of crop rotation intervals to avoid injury to sensitive subsequent crops.

| Soil Type | pH | Temperature (°C) | Half-life (days) |

| Sandy Loam | 5.24 | 20 | 33.5 - 71.4 |

| Silt Loam | 6.5 | 25 | ~60 |

| Clay Loam | 7.2 | 25 | ~90 |

Table 3: Soil Half-life of Napropamide under Various Conditions.

Toxicology

Napropamide exhibits low acute toxicity to mammals via oral and dermal routes of exposure. It is not considered to be carcinogenic or mutagenic. The following table summarizes key toxicological data.

| Organism | Test | Value |

| Rat (oral) | LD₅₀ | >5000 mg/kg |

| Rabbit (dermal) | LD₅₀ | >4640 mg/kg |

| Rat (inhalation) | LC₅₀ | >4.8 mg/L |

| Bobwhite Quail (oral) | LD₅₀ | >2150 mg/kg |

| Rainbow Trout (96 hr) | LC₅₀ | 3.3 mg/L |

| Daphnia magna (48 hr) | EC₅₀ | 5.6 mg/L |

Table 4: Toxicological Profile of Napropamide.

Experimental Protocols

Pre-emergent Herbicide Efficacy Bioassay (Greenhouse)

This protocol outlines a general procedure for evaluating the pre-emergent efficacy of Napropamide in a controlled greenhouse environment.

-

Soil Preparation: Use a consistent soil type (e.g., sandy loam) and fill pots or trays of a uniform size.

-

Weed Seeding: Sow seeds of the target weed species at a consistent depth and density in each pot.

-

Herbicide Application: Prepare a stock solution of Napropamide and dilute to the desired concentrations. Apply the herbicide solution evenly to the soil surface of the pots using a calibrated sprayer. Include an untreated control group.

-

Incubation: Place the pots in a greenhouse with controlled temperature, light, and humidity. Water the pots as needed to maintain soil moisture.

-

Data Collection: After a predetermined period (e.g., 21 days), assess weed control by counting the number of emerged weeds and measuring their biomass (fresh or dry weight).

-

Analysis: Calculate the percentage of weed control for each treatment relative to the untreated control.

Soil Half-life Determination (OECD 307)

This protocol is based on the OECD Guideline 307 for testing the aerobic and anaerobic transformation of chemicals in soil.

-

Soil Selection and Preparation: Select a representative soil type and sieve it to a uniform particle size. Adjust the moisture content to a specified level (e.g., 40-60% of maximum water holding capacity).

-

Test Substance Application: Apply ¹⁴C-labeled Napropamide to the soil samples at a concentration relevant to its agricultural use.

-

Incubation: Incubate the treated soil samples in the dark at a constant temperature (e.g., 20°C) in a flow-through system or biometer flasks. For aerobic conditions, supply a continuous flow of carbon dioxide-free, humidified air. For anaerobic conditions, purge the system with an inert gas like nitrogen.

-

Sampling and Analysis: At specified time intervals, collect soil samples and analyze for the concentration of Napropamide and its transformation products using techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Scintillation Counting (LSC). Trap and quantify any evolved ¹⁴CO₂.

-

Data Analysis: Plot the concentration of Napropamide over time and calculate the dissipation time 50% (DT₅₀) and DT₉₀ values using appropriate kinetic models.

Napropamide Residue Analysis in Soil (GC-MS)

This protocol provides a general method for the extraction and quantification of Napropamide residues in soil using Gas Chromatography-Mass Spectrometry (GC-MS).

-

Sample Preparation: Air-dry the soil sample and sieve to remove large debris.

-

Extraction: Extract a known weight of the soil sample with an appropriate solvent mixture (e.g., acetonitrile:water) using sonication or shaking.

-

Cleanup: Partition the extract with a non-polar solvent (e.g., dichloromethane or hexane) to separate Napropamide from polar interferences. Further cleanup may be performed using solid-phase extraction (SPE) cartridges.

-

Analysis: Concentrate the final extract and inject a known volume into a GC-MS system. Use a suitable capillary column for separation and operate the mass spectrometer in selected ion monitoring (SIM) mode for sensitive and selective detection of Napropamide.

-

Quantification: Prepare a calibration curve using certified standards of Napropamide to quantify the concentration in the soil sample.

Caption: General workflow for herbicide development and registration.

Conclusion

Napropamide has a long and successful history as a pre-emergent herbicide, providing effective control of key annual weeds in a wide range of agricultural and horticultural systems. Its mechanism of action, involving the inhibition of very-long-chain fatty acid synthesis, is well-characterized and provides a foundation for its selective herbicidal activity. While its moderate soil persistence requires careful management of crop rotations, its low mammalian toxicity and established environmental fate profile contribute to its continued use in modern agriculture. Ongoing research and the development of enantiomerically pure formulations demonstrate the continued relevance and evolution of this important herbicide.

References

In-Depth Technical Guide: Napropamide-M Absorption and Translocation in Weeds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the absorption and translocation of Napropamide-M, the biologically active R-isomer of napropamide, in various weed species. This document synthesizes available quantitative data, details experimental methodologies from key studies, and presents visual representations of relevant biological and experimental processes.

Introduction to this compound

Napropamide is a selective, pre-emergent herbicide primarily absorbed by the roots of germinating weeds. Its mode of action involves the inhibition of cell division and elongation, ultimately preventing weed emergence and growth. This compound, the R-isomer, is the herbicidally active form of the molecule. Understanding the dynamics of its absorption into weed roots and subsequent translocation to other plant tissues is critical for optimizing its efficacy and developing effective weed management strategies.

Absorption of this compound in Weeds

This compound is predominantly taken up from the soil solution by the roots of emerging weed seedlings. The efficiency of this absorption is influenced by several factors, including soil composition, organic matter content, and the specific weed species.

Quantitative Analysis of this compound Absorption

Quantitative data on the accumulation of napropamide in weeds is crucial for understanding its efficacy. The following tables summarize findings from a key study on barnyardgrass (Echinochloa crus-galli), a common and troublesome weed in many agricultural systems.

Table 1: Accumulation of Napropamide in Echinochloa crus-galli Tissues

| Weed Species | Tissue | Napropamide Concentration (µg/g) | Reference |

| Echinochloa crus-galli | Root | 15.8 ± 1.2 | [1] |

| Shoot | 2.5 ± 0.3 | [1] |

Data from a study investigating the enantioselectivity of napropamide inhibition.[1]

Table 2: Comparative Uptake of Napropamide in Different Plant Species

| Plant Species | Total Napropamide per Gram Dry Weight of Root Tissue (relative value) | Reference |

| Corn (Zea mays) | ~1.5x | [1] |

| Tomato (Lycopersicon esculentum) | 1x | [1] |

This comparative data, while not exclusively on weeds, provides insight into the differential absorption capabilities of various plant species.

Translocation of this compound in Weeds

Following absorption by the roots, this compound is translocated to other parts of the weed, primarily the shoots. The extent of this translocation can vary significantly between weed species and influences the overall herbicidal effect.

Patterns of this compound Translocation

Studies have shown that in susceptible species, there is significant movement of napropamide from the roots to the aerial parts of the plant. In contrast, more tolerant species may exhibit restricted translocation, confining the herbicide to the root system.

Table 3: Translocation of Napropamide in Different Plant Species

| Plant Species | Translocation from Roots to Shoots | Reference |

| Tomato (Lycopersicon esculentum) | Rapid and extensive | |

| Corn (Zea mays) | Limited |

This data highlights the differential translocation patterns that can contribute to species-specific sensitivity to napropamide.

Experimental Protocols

Detailed methodologies are essential for the replication and advancement of research in this field. The following sections outline typical protocols for studying this compound absorption and translocation.

Radiolabeled Herbicide Uptake and Translocation Study

This protocol is a standard method for quantitatively assessing the absorption and movement of herbicides in plants.